Morpholino(2-nitrophenyl)methanone

Description

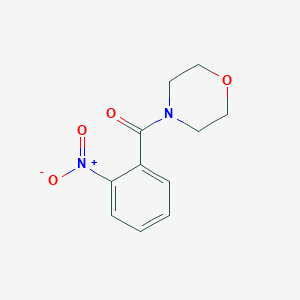

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSKMNCIAKKVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351844 |

Source

|

| Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26162-89-0 |

Source

|

| Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Morpholino(2-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Morpholino(2-nitrophenyl)methanone, a compound of significant interest due to its core structure incorporating a photolabile 2-nitrophenyl group. This document details a robust synthetic protocol, rooted in established chemical principles, and provides a thorough analysis of the spectroscopic techniques required for its structural elucidation and purity assessment. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge for the preparation and validation of this and structurally related molecules.

Introduction: The Significance of the 2-Nitrophenyl Moiety

This compound belongs to a class of compounds that feature the 2-nitrobenzyl group, a well-established photolabile protecting group (PPG) in organic synthesis.[1] The unique photochemical properties of the 2-nitrobenzyl moiety allow for its cleavage upon exposure to UV light, typically in the range of 320-365 nm, under neutral conditions. This "traceless" deprotection strategy is highly advantageous in complex multi-step syntheses, particularly in the preparation of sensitive biomolecules like peptides and oligonucleotides, as it avoids the use of harsh acidic or basic reagents.[1] The underlying mechanism of photocleavage involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[1] The morpholino-amide linkage in the title compound provides a stable covalent bond that can be selectively cleaved by light, making it a valuable building block for the development of photocaged compounds and light-responsive materials.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. The subsequent step is the nucleophilic acyl substitution of the acid chloride with morpholine to form the desired amide.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carboxyl group for subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.

DOT Diagram: Synthesis of 2-Nitrobenzoyl Chloride

Caption: Reaction scheme for the synthesis of 2-nitrobenzoyl chloride.

Experimental Protocol:

-

Reagents: 2-Nitrobenzoic acid (1 eq.), Thionyl chloride (1.2 eq.).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid.

-

Carefully add thionyl chloride to the flask.

-

Heat the mixture to reflux for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride is obtained as an oil or low-melting solid and can be used in the next step without further purification.[2]

-

Step 2: Amidation of 2-Nitrobenzoyl Chloride with Morpholine

This step involves the reaction of the synthesized 2-nitrobenzoyl chloride with morpholine, a secondary amine, to form the stable amide bond of the target compound. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

Reaction Mechanism: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to form the amide.

DOT Diagram: Synthesis of this compound

Caption: Reaction scheme for the amidation of 2-nitrobenzoyl chloride.

Experimental Protocol:

-

Reagents: 2-Nitrobenzoyl chloride (1 eq.), Morpholine (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve morpholine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane.

-

Add the solution of 2-nitrobenzoyl chloride dropwise to the cooled morpholine solution with constant stirring.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove the triethylammonium chloride salt.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[3]

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to obtain this compound as a solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Predicted Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are predicted:

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons of the 2-nitrophenyl group are expected in the range of δ 7.5-8.2 ppm, showing complex splitting patterns due to ortho and meta coupling. The methylene protons of the morpholine ring adjacent to the nitrogen and oxygen will appear as two distinct multiplets or broad singlets in the range of δ 3.4-3.8 ppm. |

| ¹³C NMR | The carbonyl carbon is expected to resonate around δ 168-170 ppm. Aromatic carbons will appear in the δ 120-150 ppm region, with the carbon bearing the nitro group being significantly deshielded. The morpholine carbons will be observed in the δ 42-49 ppm (N-CH₂) and δ 66-68 ppm (O-CH₂) regions. |

| IR (Infrared) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹. Characteristic peaks for the nitro group (N-O) will be present around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). C-N and C-O stretching vibrations from the morpholine ring will also be observable. |

| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₄, MW: 236.23 g/mol ). Fragmentation patterns may include the loss of the morpholino group and cleavage of the benzoyl moiety. |

Experimental Workflow for Characterization

DOT Diagram: Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and acquire the mass spectrum.

-

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route for this compound and detailed the necessary analytical methods for its comprehensive characterization. The strategic use of the 2-nitrophenyl moiety as a photolabile group underscores the importance of this compound in advanced organic synthesis and related fields. By following the protocols and understanding the principles described herein, researchers can confidently prepare and validate this valuable chemical entity for their specific applications.

References

-

PrepChem. Synthesis of 2-nitrobenzoyl chloride. Available from: [Link]

-

Wikipedia. Photolabile protecting group. Available from: [Link]

-

MDPI. Photoremovable Protecting Groups. Available from: [Link]

-

PubChem. 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism and Application of Morpholino(2-nitrophenyl)methanone in Photoregulated Gene Silencing

This guide provides a comprehensive technical overview of Morpholino(2-nitrophenyl)methanone, a key building block in the field of optochemical genetics. We will dissect its core mechanism of action, from the fundamental principles of photochemistry to its application in the synthesis of light-activatable antisense oligonucleotides. This document is intended for researchers, scientists, and drug development professionals who seek to leverage photocaging technology for precise spatiotemporal control of gene expression.

Strategic Overview: The Convergence of Morpholinos and Photochemistry

However, conventional MOs are constitutively active upon introduction into a biological system, limiting experimental control. The integration of photolabile "caging" groups addresses this limitation, rendering the MO inert until activated by a pulse of light.[4][5] This is where This compound becomes critical. It is not a standalone therapeutic but rather a pivotal photocaged monomer —a building block used in the solid-phase synthesis of larger, light-activated morpholino oligomers.[4]

The 2-nitrophenyl group serves as the light-sensitive cage. It is covalently attached to a morpholino monomer, sterically preventing it from participating in the Watson-Crick base pairing necessary for binding to its target RNA. Irradiation with UV light cleaves this caging group, liberating the active morpholino oligomer with high temporal and spatial precision.

Synthesis and Characterization of the Caged Monomer

The synthesis of this compound is rooted in fundamental amidation chemistry. The process involves the reaction of 2-nitrobenzoyl chloride with morpholine. This reaction is a standard nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol: Synthesis of (morpholin-4-yl)(2-nitrophenyl)methanone

This protocol is based on well-established amidation reactions for analogous compounds.[6]

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Toluene

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 2-Nitrobenzoyl Chloride [6]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-nitrobenzoic acid (1 eq) and thionyl chloride (1.2 eq).

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add dry toluene and evaporate again to azeotropically remove any remaining traces of thionyl chloride. The resulting crude 2-nitrobenzoyl chloride is used directly in the next step.

Step 2: Amidation with Morpholine

-

Dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath (0 °C).

-

Dissolve the crude 2-nitrobenzoyl chloride (1 eq) from Step 1 in a separate volume of anhydrous DCM.

-

Add the 2-nitrobenzoyl chloride solution dropwise to the stirred morpholine/triethylamine solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain pure (morpholin-4-yl)(2-nitrophenyl)methanone.

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) and extinction coefficient (ε) of the 2-nitrophenyl chromophore, which is essential for planning photocleavage experiments. The chromophore is expected to have a significant absorption band around 250 nm and a weaker, but crucial, band around 350 nm for uncaging.[7][8]

The Core Mechanism: Photochemical Cleavage

The functionality of this compound as a caging agent is entirely dependent on the photochemistry of the ortho-nitrobenzyl group. This is a well-studied and highly efficient photochemical reaction.

The Uncaging Pathway

The photocleavage proceeds via a Norrish Type II-like intramolecular rearrangement upon irradiation with near-UV light (typically ~365 nm).[9]

Detailed Mechanistic Steps:

-

Photoexcitation: The process begins with the absorption of a photon (hν) by the 2-nitrophenyl group. This promotes the molecule from its ground state to an electronically excited state (n,π*).[9]

-

Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon of the ketone in this case). This rapid intramolecular reaction is the key step and is only possible due to the ortho positioning. It results in the formation of a transient species known as an aci-nitro intermediate .[9][10]

-

Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a series of rapid electronic rearrangements, forming a cyclic intermediate.[7][10] This intermediate then spontaneously cleaves, breaking the bond that tethers the caging group to the morpholino moiety.

-

Product Release: This cleavage event releases the active (uncaged) morpholino species and the byproduct, 2-nitrosoacetophenone. The uncaged morpholino is now free to participate in base pairing.

Quantitative Photochemical Parameters

The efficiency of the uncaging process is described by several key parameters. While specific values for this compound are not widely published, data from closely related o-nitrobenzyl compounds provide a reliable reference.

| Parameter | Typical Value Range | Significance |

| Absorption Max (λ_max) | ~340-365 nm | Wavelength for efficient excitation with minimal biological damage.[7] |

| Extinction Coefficient (ε) | 1,000 - 5,000 M⁻¹cm⁻¹ | Governs the probability of photon absorption. A higher ε means more efficient light capture.[7][11] |

| Quantum Yield (Φ) | 0.01 - 0.6 | The fraction of absorbed photons that result in a cleavage event. Higher Φ means greater uncaging efficiency.[11] |

| Release Rate | Can be very fast (>10⁶ s⁻¹) | The speed at which the active molecule is liberated after the light pulse. Essential for studying rapid biological processes.[11] |

Application: From Caged Monomer to Light-Regulated Oligonucleotide

The true utility of this compound is realized when it is incorporated into a full-length morpholino oligomer. This is achieved during standard solid-phase phosphorodiamidate morpholino oligonucleotide (PMO) synthesis.[1][4]

Workflow for Caged Morpholino Oligomer Synthesis and Application

The 2-nitrophenyl caging group is typically attached to one or more of the nucleobases within the MO sequence. The bulky cage disrupts the planarity and hydrogen-bonding faces of the base, preventing the formation of a stable duplex with the target mRNA.[4]

When the caged MO is delivered to the target cell or organism (e.g., microinjection into a zebrafish embryo), it remains inert. The researcher can then use a focused light source, such as a laser on a confocal microscope, to irradiate a specific cell or region of interest. The light triggers the cleavage of the 2-nitrophenyl groups only in the illuminated area, releasing the active MO. This newly activated MO can then bind its RNA target and execute its gene-silencing function, providing unparalleled spatiotemporal control over the experiment.

Conclusion: A Powerful Tool for Precision Biology

This compound represents a critical enabling technology in the field of chemical biology. By providing a robust and efficient photochemical trigger, it transforms a constitutively active gene silencing agent into a precisely controllable tool. The well-understood mechanism of ortho-nitrobenzyl photochemistry provides a reliable foundation for its use. As a key monomeric ingredient, it allows for the synthesis of custom, light-activated morpholino oligomers capable of interrogating complex biological processes—from developmental patterning to neuronal signaling—with a level of control previously unattainable. The continued refinement of such photocaging strategies promises to further illuminate the intricate and dynamic workings of the cell.

References

-

ACS Omega. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

-

Trisha L. Andrew, et al. (2009). Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos. ACS Chemical Biology. [Link]

-

Graham C. R. Ellis-Davies. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. RSC Publishing. [Link]

-

Vero´nica Leyva, et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 5929-5937. [Link]

-

Markus A. Schwörer, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). Morpholino(4-nitrophenyl)methanone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Morpholino(3-nitrophenyl)methanone. National Center for Biotechnology Information. [Link]

-

Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Gene Tools, LLC. [Link]

-

Request PDF. (2016). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. [Link]

-

Request PDF. (2004). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Morpholino nucleic acid. [Link]

-

Polymers. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

-

ACS Publications. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry. [Link]

-

Plymouth Marine Science Electronic Archive (PlyMSEA). (1993). Flash photolysis of caged compounds. [Link]

-

Request PDF. (2006). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]

-

The Journal of Organic Chemistry. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. [Link]

-

PubMed. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). [Link]

-

Semantic Scholar. (2001). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. [Link]

-

Request PDF. (2007). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. [Link]

-

Request PDF. (2013). Caged Compounds for Two-Photon Uncaging. ResearchGate. [Link]

-

Wiley-VCH. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. [Link]

-

PubMed Central. (2012). Manipulation of gene expression in zebrafish using caged circular morpholino oligomers. [Link]

-

A Primer for Morpholino Use in Zebrafish. (2014). A Primer for Morpholino Use in Zebrafish. Zebrafish. [Link]

-

PubMed Central. (2015). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. [Link]

-

Canadian Science Publishing. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry. [Link]

-

NIH. (2014). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. [Link]

-

Semantic Scholar. (2009). Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group.[Link]

-

ResearchGate. (2024). UV-vis spectral data of 2NB2AM compound determined by (a) experimental; and (b) theoretical method. [Link]

-

Semantic Scholar. (2012). Turning gene function ON and OFF using sense and antisense photo-morpholinos in zebrafish. [Link]

-

ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]

-

Semantic Scholar. (2013). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime.[Link]

-

SpectraBase. (n.d.). m-(p-Nitrophenyl)phenol - Optional[UV-VIS] - Spectrum. [Link]

-

SpectraBase. (n.d.). 2-Nitro-benzaldoxime - Optional[UV-VIS] - Spectrum. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholino(4-nitrophenyl)methanone | C11H12N2O4 | CID 220838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. wjpsonline.com [wjpsonline.com]

- 9. Morpholino(3-nitrophenyl)methanone | C11H12N2O4 | CID 225453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Morpholino(2-nitrophenyl)methanone as a Photocleavable Protecting Group

Abstract

The precise control over the activation of bioactive molecules is a cornerstone of modern chemical biology and therapeutic development. Photocleavable protecting groups (PPGs), or "caging" groups, offer an unparalleled ability to command biological and chemical processes with spatial and temporal precision using light as a traceless reagent.[1][2] Among the most robust and widely adopted classes of PPGs is the ortho-nitrobenzyl (oNB) scaffold. This guide provides a deep technical dive into a specific exemplar of this class, Morpholino(2-nitrophenyl)methanone , exploring its underlying photochemical principles, synthesis, and application. We will particularly focus on its role in the sophisticated control of morpholino oligonucleotides for light-activated gene silencing, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of Photocleavable Protecting Groups (PPGs)

In complex biological systems, the ability to initiate a molecular process at a specific time and location is critical. Traditional methods of compound delivery often result in systemic, unregulated activity. Photocleavable protecting groups circumvent this limitation by rendering a molecule inert until it is "uncaged" by a pulse of light.[3]

An ideal PPG should possess several key attributes:

-

Wavelength Specificity: Strong absorption at wavelengths (>300 nm) that are less damaging to biological tissues and are not absorbed by endogenous molecules.[4]

-

High Quantum Yield (Φ): A high quantum yield signifies that a large fraction of absorbed photons leads to the cleavage reaction, making the uncaging process efficient.[2]

-

Photochemical Stability: The caged compound must be stable under ambient light and physiological conditions prior to intentional irradiation.

-

Clean & Rapid Photolysis: The cleavage reaction should proceed quickly and cleanly, without generating reactive or toxic side products that could interfere with the system under study.[3][5]

-

Biocompatibility: Both the PPG and its photolytic byproducts must be non-toxic and biologically inert.[3]

The ortho-nitrobenzyl (oNB) group and its derivatives have become a workhorse in the field due to their predictable photochemical behavior and synthetic versatility, capable of caging a wide array of functional groups including amines, carboxylates, phosphates, and alcohols.[2]

The 2-Nitrobenzoyl Moiety: Mechanism and Properties

The molecule "this compound" is an amide formed between a 2-nitrobenzoyl group and a morpholine ring. In this context, the 2-nitrobenzoyl group acts as the PPG, caging the secondary amine functionality of the morpholine. The core photochemical reaction is a Norrish Type II intramolecular rearrangement, a well-understood process in photochemistry.[2]

Mechanism of Photocleavage

The uncaging process is initiated by the absorption of a UV photon, typically in the 300-365 nm range.[5] The mechanism proceeds as follows:

-

Excitation: The 2-nitrobenzyl group absorbs a photon, promoting an electron in the nitro group (NO₂) to an excited state.

-

Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon (the carbon of the methanone, C=O). This forms a transient intermediate known as an aci-nitro species.[2]

-

Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.

-

Release: This rearrangement leads to the cleavage of the amide bond, releasing the free morpholine (the "uncaged" molecule) and forming a 2-nitrosobenzoic acid byproduct.[6][7]

This entire process occurs on a timescale of microseconds to milliseconds, allowing for rapid activation of the caged species.[3]

Caption: Photocleavage pathway of a 2-nitrobenzoyl-caged amine.

Photochemical & Spectroscopic Properties

The choice of a PPG is dictated by its quantitative photochemical parameters. While data for the specific this compound is not widely published, we can infer its properties from closely related 2-nitrobenzyl compounds.

| Property | Typical Value for 2-Nitrobenzyl Derivatives | Significance & Causality |

| One-Photon Absorption Max (λmax) | 260 - 350 nm[5][8] | Determines the optimal wavelength for uncaging. This range is accessible with common UV lamps (e.g., 365 nm), but can pose a risk of phototoxicity in living cells. Modifications like adding methoxy groups (e.g., DMNB) can red-shift this to ~350 nm.[5] |

| Molar Extinction Coefficient (ε) | ~1,000 - 10,000 M⁻¹cm⁻¹[8] | A higher ε means more efficient light absorption, allowing for lower concentrations or lower light intensity to be used. |

| Quantum Yield of Uncaging (Φ) | 0.01 - 0.3 (can reach >0.6 for some esters)[5][9] | This is the key measure of efficiency. A value of 0.1 means 1 in 10 absorbed photons leads to cleavage. The relatively moderate quantum yield of many oNB compounds is a trade-off for their synthetic accessibility and stability. |

| Photolytic Byproduct | 2-Nitrosobenzaldehyde/-acid[3][7] | The nitroso byproduct can absorb light at the same wavelength used for cleavage and can be reactive towards cellular nucleophiles like thiols. This is a critical consideration for experimental design. |

Application Spotlight: Caged Morpholinos for Optical Control of Gene Silencing

A paramount application of this photocleavable chemistry is in the caging of morpholino oligonucleotides (cMOs). Standard morpholinos (MOs) are synthetic antisense agents that sterically block translation or splicing of target mRNA, effectively knocking down gene expression.[10] While powerful, their activity begins immediately upon delivery. Caging an MO provides researchers with the ability to trigger gene knockdown in specific cells or at specific developmental time points, simply by illuminating the target.

The "caged" state is often achieved not by modifying every base, but by using a photocleavable linker to tether the MO into an inactive conformation, such as a cyclic or hairpin structure.[10] Upon irradiation, the linker is cleaved, linearizing the MO and restoring its ability to bind to its target mRNA. The 2-nitrobenzyl moiety is a frequently used component in these photolabile linkers.

Caption: Workflow for a light-inducible gene knockdown experiment.

Experimental Protocols: A Self-Validating System

The trustworthiness of any protocol lies in its reproducibility and the clarity of its validation steps. The following protocols are designed as self-validating systems, where the outcome of each major step can be confirmed analytically.

Protocol 1: Synthesis of this compound

This protocol describes the standard amidation of a secondary amine with an acyl chloride. The purity of the starting materials is paramount, and the reaction progress can be easily monitored by Thin Layer Chromatography (TLC).

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Toluene, dry

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of 2-Nitrobenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), combine 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).[11]

-

Heat the mixture to reflux for 1-2 hours. The solid acid should dissolve completely.

-

Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Causality: Thionyl chloride is a highly effective and common reagent for converting carboxylic acids to acyl chlorides. The reaction drives to completion by producing gaseous byproducts (HCl and SO₂).

-

To ensure complete removal of residual SOCl₂, add dry toluene to the crude acyl chloride and evaporate again. This azeotropic removal is a critical step for obtaining a pure intermediate.[11] The resulting 2-nitrobenzoyl chloride is used immediately in the next step.

-

-

Amidation Reaction:

-

In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution in an ice bath (0 °C).

-

Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the amidation, preventing it from protonating the morpholine starting material and stopping the reaction.

-

Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred morpholine solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material (morpholine) is consumed.

-

Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography to obtain pure this compound.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should correspond to the target molecule's structure.

-

Protocol 2: Photouncaging and HPLC Analysis

This protocol details the procedure for photocleavage and how to validate the release of the target molecule using High-Performance Liquid Chromatography (HPLC).

Materials & Equipment:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

-

UV lamp with a narrow bandpass filter centered around 365 nm (e.g., a mercury lamp).

-

Quartz cuvettes (glass absorbs UV light).

-

HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).

-

Standards of the starting material (caged compound) and expected product (morpholine) for HPLC calibration.

Procedure:

-

Preparation:

-

Prepare a dilute solution (e.g., 100 µM) of the caged compound in your solvent of choice.

-

Prepare HPLC mobile phases (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid for reverse-phase).

-

Develop an HPLC method that can resolve the starting material, morpholine, and the 2-nitrosobenzoic acid byproduct. Inject standards to determine their retention times.

-

-

Photolysis:

-

Inject a "time zero" sample of the solution onto the HPLC to obtain a baseline chromatogram. The major peak should correspond to the caged compound.

-

Place the quartz cuvette containing the sample under the UV lamp.

-

Irradiate the sample for a defined period (e.g., 1, 5, 10, 30 minutes).

-

Causality: The duration of irradiation directly correlates with the extent of uncaging. A time course experiment is essential to determine the kinetics of the release.

-

-

Analysis:

-

After each irradiation interval, inject an aliquot of the sample onto the HPLC.

-

Monitor the chromatograms. You should observe a decrease in the area of the peak corresponding to the caged starting material and a concurrent increase in the area of the peak corresponding to the released morpholine.[9]

-

A new peak corresponding to the 2-nitroso byproduct should also appear.

-

-

Validation & Quantification:

-

The identity of the product peaks can be confirmed by comparing their retention times to the injected standards.

-

By integrating the peak areas, you can quantify the percentage of the caged compound that has been cleaved over time, allowing for the calculation of the photorelease kinetics.[12] The clean conversion from one peak to another validates the efficiency of the photocleavage process.

-

Conclusion and Future Perspectives

This compound serves as an excellent model for understanding the power and utility of the 2-nitrobenzyl class of photocleavable protecting groups. Its straightforward mechanism and synthetic accessibility have made it a foundational tool for bringing spatiotemporal control to complex chemical and biological systems, most notably in the optical regulation of gene expression with caged morpholinos.

The primary limitations of this scaffold—its requirement for potentially damaging UV light and the generation of a reactive nitroso byproduct—are active areas of research.[3] Future innovations will likely focus on the development of new PPGs that absorb in the visible or near-infrared spectrum (for deeper tissue penetration and lower phototoxicity) and that undergo cleavage to produce completely benign byproducts. Nonetheless, the principles and protocols detailed in this guide provide a robust framework for any researcher seeking to harness the power of light to control molecular function.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Furuta, T., Iwatani, S., Suzuki, Y., & Iwanaga, S. (2007). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4853-4861. [Link]

-

Hasan, A., Stengele, K. P., Gildea, B., & Beaudet, M. P. (1999). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 96(8), 4246-4251. [Link]

-

Zeuner, B., & El-Khouri, J. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(8), 3249-3258. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 15, 2026, from [Link]

-

Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch". Angewandte Chemie International Edition, 45(30), 4900-4921. [Link]

-

Pattanayak, S., Sarode, B. R., Deiters, A., & Chen, J. K. (2022). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. ChemBioChem, 23(21), e202200374. [Link]

-

Shestopalov, I. A., Sinha, S., & Chen, J. K. (2007). Light-controlled gene silencing in zebrafish embryos. Nature Chemical Biology, 3(10), 652-658. [Link]

-

ResearchGate. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF. [Link]

-

Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

-

Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(30), 9205-9214. [Link]

-

Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

-

Zakharian, T. Y., & Zakharian, R. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 789-813. [Link]

-

PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 15, 2026, from [Link]

-

Morcos, P. A. (2007). A Primer for Morpholino Use in Zebrafish. Zebrafish, 4(1), 5-11. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nathan.instras.com [nathan.instras.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. pnas.org [pnas.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Photochemistry and Cleavage Kinetics of Morpholino(2-nitrophenyl)methanone

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The 2-nitrobenzyl group is a cornerstone of photolabile protecting group ("caging") chemistry, enabling spatiotemporal control over the release of bioactive molecules. This guide provides a detailed examination of Morpholino(2-nitrophenyl)methanone, a key example of a "caged" compound. We will delve into the fundamental photochemical mechanisms that govern its light-induced cleavage, explore the kinetics of this uncaging process, and provide actionable experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers leveraging this technology in fields ranging from chemical biology to drug delivery.

Introduction: The Power of Photochemical Control

Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of control over molecular function.[1][2] By attaching a PPG to a bioactive molecule, its function can be temporarily inactivated. The activity is then restored with high spatial and temporal precision by irradiation with light, typically in the UV-A range (320-400 nm).[1] This "on-demand" activation is a powerful tool for studying dynamic biological processes and for the targeted delivery of therapeutics.[2][3]

The ortho-nitrobenzyl (oNB) moiety is one of the most widely used and well-studied classes of PPGs.[1][4][5] Its popularity stems from a reliable and efficient intramolecular photocleavage mechanism.[6] In this guide, we focus on this compound, which represents a molecule where a morpholine-containing entity is "caged" with a 2-nitrophenyl group. Understanding the intricacies of its photochemistry and cleavage kinetics is paramount for its effective application.

The Core Photochemistry: Uncaging the Morpholino Moiety

The photocleavage of 2-nitrobenzyl-caged compounds is a well-orchestrated intramolecular process. Upon absorption of a photon, the molecule is promoted to an excited state, initiating a cascade of events that culminates in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[6]

The Norrish Type II-like Mechanism

The cleavage of the 2-nitrobenzyl group proceeds through a mechanism analogous to the Norrish Type II reaction.[1][5][6] The key steps are as follows:

-

Photoexcitation: The process begins with the absorption of a UV photon by the 2-nitrobenzyl chromophore, promoting it to an excited state (n,π*).[6]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[6] This forms a transient species known as an aci-nitro intermediate.[1][6][7]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, including the formation of a five-membered ring.[1][7]

-

Cleavage: This cyclic intermediate is unstable and rapidly cleaves, releasing the protected morpholino group and forming 2-nitrosobenzaldehyde.[6][7]

The Byproduct: 2-Nitrosobenzaldehyde

A critical consideration in any caging experiment is the nature of the photoproducts. The primary byproduct of 2-nitrobenzyl cleavage is 2-nitrosobenzaldehyde.[6][8] While often considered biologically inert, it is important to note that this species can potentially interact with biological systems, for instance, by reacting with thiols.[9] It is therefore imperative to design control experiments to ensure that any observed biological effects are due to the released molecule and not the caging group byproduct.

Cleavage Kinetics: The Speed of Release

The rate at which the caged molecule is released is a crucial parameter for many applications, particularly when studying rapid biological events.[3] The kinetics of photocleavage are influenced by several factors, including the molecular structure of the caged compound, the solvent, pH, and the intensity of the light source.[4][7]

Quantum Yield (Φ)

The quantum yield of photocleavage is a measure of the efficiency of the photoreaction. It is defined as the number of molecules uncaged per photon absorbed.[2][10][11] A higher quantum yield indicates a more efficient release process. The quantum yield for 2-nitrobenzyl-based caging groups can vary depending on the specific molecular structure and the nature of the leaving group.[1][12]

| Parameter | Typical Range for 2-Nitrobenzyl PPGs | Significance |

| Quantum Yield (Φ) | 0.01 - 0.2 | Efficiency of photon usage for cleavage.[1] |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ at ~350 nm | Ability to absorb light at the irradiation wavelength. |

| Cleavage Rate Constant | 10² - 10⁴ s⁻¹ (for aci-nitro decay) | Intrinsic rate of the chemical steps post-excitation.[1] |

Note: These are general ranges and specific values will vary for this compound.

Factors Influencing Cleavage Kinetics

-

Substituents on the Aromatic Ring: Electron-donating groups on the nitrobenzyl ring can influence the absorption properties and the quantum yield.[12][13]

-

Nature of the Leaving Group: The acidity (pKa) of the leaving group can correlate with the rate of photolysis.[4]

-

Solvent and pH: The polarity and pH of the medium can affect the stability of intermediates and the overall reaction rate.[7][8]

Experimental Protocols: Quantifying Photochemical Properties

Accurate characterization of the photochemical properties of this compound is essential for its reliable use. The following section outlines a general methodology for determining the quantum yield of photocleavage.

Determination of Quantum Yield (Relative Method)

The relative method for determining quantum yield involves comparing the photoreaction of the sample of interest to that of a well-characterized chemical actinometer with a known quantum yield.[11][14][15] ortho-Nitrobenzaldehyde (o-NBA) is a commonly used actinometer for this purpose.[16][17]

Materials:

-

This compound

-

ortho-Nitrobenzaldehyde (actinometer)

-

Spectroscopic grade solvent (e.g., acetonitrile, phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Light source with a narrow bandwidth (e.g., LED or filtered lamp) at a suitable wavelength (e.g., 365 nm)

-

Quartz cuvettes

-

Stir plate and stir bars

Methodology:

-

Prepare Solutions: Prepare solutions of both the sample and the o-NBA actinometer in the chosen solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.

-

Measure Initial Absorbance: Record the initial UV-Vis absorbance spectrum of both the sample and actinometer solutions.

-

Irradiation:

-

Place the cuvette containing the actinometer solution in the spectrophotometer, ensuring constant stirring.

-

Irradiate the solution with the light source for a set period.

-

Monitor the change in absorbance at a wavelength corresponding to the photoproduct or the disappearance of the starting material.

-

Repeat the irradiation and measurement steps for several time points to obtain a kinetic trace.

-

-

Repeat for Sample: Repeat the exact same irradiation procedure with the solution of this compound.

-

Data Analysis:

-

For both the sample and the actinometer, plot the change in absorbance versus time. The initial slope of this plot is proportional to the initial rate of the photoreaction.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_act * (slope_sample / slope_act) * (ε_act / ε_sample)

Where:

-

Φ_act is the known quantum yield of the actinometer.

-

slope_sample and slope_act are the initial slopes of the absorbance vs. time plots.

-

ε_sample and ε_act are the molar absorptivities of the sample and actinometer at the irradiation wavelength.

-

Conclusion and Future Outlook

This compound and related compounds are invaluable tools for the precise control of biological systems. A thorough understanding of their underlying photochemistry and cleavage kinetics is essential for their successful implementation. The continued development of new photolabile protecting groups with improved properties, such as longer wavelength absorption and higher quantum yields, will undoubtedly expand the toolkit available to researchers and open up new avenues of scientific inquiry.[5][10] The principles and protocols outlined in this guide provide a solid foundation for the characterization and application of these powerful photoresponsive molecules.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

Laimgruber, S., Schkalz, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

-

Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]

-

Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]

-

Wikipedia contributors. (2023, December 19). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]

-

Singh, R., & Kumar, M. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(9), 1013. [Link]

-

Hansen, M. J., Velema, W. A., & Lerch, M. M. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12137–12147. [Link]

-

Nakashima, Y., et al. (2021). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Organic & Biomolecular Chemistry, 19(44), 9683-9691. [Link]

-

Gsponer, J., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 558-564. [Link]

-

Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Biophysical Journal, 85(5), 3329-3337. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Nguyen, V. T., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of the Korean Physical Society, 58(5), 1361-1365. [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. academic.oup.com [academic.oup.com]

- 11. static.horiba.com [static.horiba.com]

- 12. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 15. edinst.com [edinst.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of MNI-Based Photolabile Protecting Groups in Chemical Biology

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the 4-methoxy-7-nitroindolinyl (MNI) caging group, a cornerstone of modern chemical biology. We will delve into the fundamental principles of photolabile protecting groups, the specific photochemical mechanisms of MNI derivatives, their applications in controlling biological activity with light, and detailed protocols for their use in cutting-edge research.

Introduction: The Power of Spatiotemporal Control

Biological systems are defined by their intricate spatial and temporal organization.[1] To dissect these complex signaling networks, scientists require tools that can perturb biological processes with precision. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled solution.[2][3] A caged compound is a biologically active molecule that has been temporarily inactivated by covalent attachment to a photosensitive moiety.[1][4] Upon illumination with a specific wavelength of light, the protecting group is cleaved, releasing the active molecule with high spatiotemporal resolution.[4][5] This process allows for the instantaneous, localized activation of signaling molecules, effectively turning light into a highly specific drug delivery system.

The ortho-nitrobenzyl group was one of the first and most widely used scaffolds for caging.[6][7] However, the quest for greater efficiency, faster release kinetics, and compatibility with advanced imaging techniques led to the development of second-generation PPGs. Among the most successful of these is the 4-methoxy-7-nitroindolinyl (MNI) group. This guide will focus on the applications of MNI-caged compounds, which have become indispensable tools, particularly in the field of neuroscience.

Caption: Simplified photolysis pathway of MNI-caged glutamate.

Key Physicochemical Properties

The utility of a caged compound is defined by a set of critical parameters. The MNI group was engineered to optimize these properties for biological experiments. MNI-caged L-glutamate, the most widely used compound in this class, serves as an excellent example. [2][8][9]

| Property | Typical Value for MNI-Glutamate | Significance in Biological Applications |

|---|---|---|

| One-Photon λmax | ~340-350 nm | Excitation with near-UV light minimizes photodamage compared to deeper UV wavelengths. [2][10] |

| Quantum Yield (Φu) | 0.065 - 0.085 | Represents a high efficiency of converting absorbed photons into released molecules, requiring less light intensity. [9] |

| Two-Photon Cross-Section (δu) | ~0.06 GM @ 720-730 nm | Enables highly localized uncaging deep within scattering tissue (like brain slices) with minimal out-of-focus activation. [9][11] |

| Release Half-Time (t1/2) | ~200 ns | The release is extremely rapid, allowing for the study of fast biological processes like synaptic transmission. [10] |

| Aqueous Stability | High resistance to hydrolysis | The compound is stable in physiological buffers for many hours, ensuring it remains inactive until photostimulated. [9][11] |

| Biological Inertness | Inactive at glutamate receptors | The caged form does not activate its target receptors, providing a clean baseline before photolysis. [9][11]|

Core Application: Probing Synaptic Function with MNI-Caged Neurotransmitters

The primary application of MNI-caged compounds has been in neuroscience, where they are used to release neurotransmitters with synaptic precision.

MNI-Glutamate: The Gold Standard for Excitatory Synapse Mapping

MNI-caged L-glutamate is a powerful tool for studying excitatory neurotransmission. [8][9][11]By combining MNI-glutamate with two-photon scanning microscopy and patch-clamp electrophysiology, researchers can stimulate individual dendritic spines—the tiny protrusions that host most excitatory synapses. [11][12] Key Applications:

-

Functional Synapse Mapping: By systematically uncaging glutamate at different spines along a dendrite and recording the postsynaptic response, one can map the precise location and strength of functional synapses. [8][11]* Studying Synaptic Plasticity: It allows for the induction of long-term potentiation (LTP) or depression (LTD) at a single, identified spine, providing unprecedented insight into the structural and functional basis of memory formation. [11][13]* Mimicking Endogenous Release: The rapid release kinetics and precise localization of two-photon uncaging can generate postsynaptic currents that are nearly indistinguishable from those evoked by natural synaptic transmission. [8] Critical Consideration - Off-Target Effects: A crucial aspect of using MNI-glutamate is its known antagonism of GABA-A receptors at the high concentrations (millimolar) often required for two-photon uncaging. [8][11][14]This can alter the excitatory/inhibitory balance in the local network, an effect that must be considered when designing and interpreting experiments.

Caging Other Neurotransmitters and Ligands

The MNI scaffold has been successfully applied to other molecules to probe different aspects of neuronal signaling:

-

MNI-caged GABA: Used to study inhibitory circuits, although challenges with stability and receptor antagonism have led to the development of alternative caging groups for GABA. [15]* MNI-caged γ-DGG: A caged, fast-equilibrating glutamate receptor antagonist used to probe the timing and concentration of glutamate within the synaptic cleft during transmission. [2][16]* MNI-caged Kainate: Used to investigate the specific roles of kainate receptors in synaptic function. [8]

Experimental Methodologies and Protocols

Successful uncaging experiments require careful preparation, precise execution, and robust controls. The following protocols provide a framework for the application of MNI-caged compounds.

Protocol 1: Preparation of MNI-Glutamate Stock Solution

Self-Validating System: Proper solubilization and storage are critical for experimental reproducibility. The compound's light sensitivity must be managed at all stages.

-

Obtain MNI-caged L-glutamate: Purchase from a reputable supplier (e.g., Tocris, Hello Bio). [9][10]Note the salt form (e.g., zwitterionic or TFA salt), as this can affect solubility and pH.

-

Weighing: In a darkened room or under red light, weigh the desired amount of the compound.

-

Solubilization: Dissolve in a physiological buffer (e.g., HEPES-buffered ACSF or water) to a high concentration stock (e.g., 50 mM). Gentle warming or vortexing may be required. [9][10]4. Aliquoting and Storage: Divide the stock solution into small, single-use aliquots. Wrap tubes in aluminum foil to protect from light and store at -20°C. [9]Stored properly, aliquots are stable for months. Avoid repeated freeze-thaw cycles.

Protocol 2: Two-Photon Glutamate Uncaging in Acute Brain Slices

This protocol outlines the flagship application of MNI-glutamate: stimulating single dendritic spines in combination with electrophysiology.

Equipment:

-

Upright two-photon microscope with a water-immersion objective (e.g., 60x, >1.0 NA). [11]* Pulsed infrared laser (e.g., Ti:Sapphire) tunable to ~720-740 nm for uncaging. [8][17]* A second laser line or the same laser at a different wavelength (~900-960 nm) for imaging a fluorescent dye in the neuron.

-

Full electrophysiology rig (amplifier, micromanipulators, perfusion system). [11] Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent using standard protocols. [18]2. Perfusion: Transfer a slice to the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (ACSF). For uncaging, add MNI-glutamate to the ACSF to a final concentration of 2-5 mM. [11]Protect the reservoir of MNI-containing ACSF from ambient light.

-

Establish Recording: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal cell). Include a fluorescent dye (e.g., Alexa Fluor 488) in the internal pipette solution to visualize the cell's morphology. [11]4. Locate Target Spine: Using the imaging wavelength, navigate to a dendrite and select a single, clearly identifiable spine for stimulation.

-

Position Uncaging Laser: Park the uncaging laser beam (~720 nm) as a small spot adjacent to the head of the target spine (~0.5 µm away).

-

Uncaging and Recording: While recording in voltage-clamp mode (Vhold = -65 mV), deliver a short laser pulse (e.g., 0.5-2 ms duration). [8][11]This will elicit an uncaging-evoked excitatory postsynaptic current (uEPSC).

-

Calibration and Data Collection: Adjust laser power and pulse duration to evoke a uEPSC of physiological amplitude. Collect data from multiple spines as needed.

Essential Controls:

-

Laser-Only Control: Position the laser and deliver a pulse in a region of the slice with no neuron to ensure the laser itself does not generate an electrical artifact.

-

Compound-Only Control: Perfuse the slice with MNI-glutamate but do not deliver a laser pulse to confirm the caged compound is biologically inert.

-

Off-Target Control: Uncage at a location in the empty neuropil several microns away from the dendrite to confirm that the response is spatially localized to the target spine.

Caption: A step-by-step workflow for a two-photon uncaging experiment.

Future Directions and Advanced Implementations

The field of optochemical control is continuously evolving. Research is focused on developing new caging groups with enhanced properties and combining uncaging with other advanced techniques.

-

Improved Caging Groups: Derivatives of MNI, such as MDNI and CDNI, have been developed with even higher quantum yields, allowing for more efficient uncaging with lower laser powers and potentially reducing phototoxicity and off-target effects. [19][20][21]* Multi-Color Uncaging: The development of cages with red-shifted absorption spectra (e.g., coumarin-based cages) allows for orthogonal, two-color uncaging experiments, where two different biomolecules can be released independently by using two different wavelengths of light. [22][23]* Traceable Caged Compounds: Recent innovations include conjugating a fluorescent reporter to the caging group itself. [17]This allows for direct visualization of the caged compound's distribution in the tissue, and the fluorescence may be designed to "turn-off" upon uncaging, providing a direct optical report of the photorelease event. [17] By providing unparalleled spatiotemporal control over biological signaling molecules, MNI-based caged compounds have revolutionized our ability to probe and understand complex biological systems. As the technology continues to advance, these powerful tools will undoubtedly lead to further groundbreaking discoveries in cell biology, neuroscience, and drug development.

References

-

Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Gaplovský, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

-

Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 1(4), 255-272. [Link]

-

Messerschmidt, D., Eickelbeck, D., Bater, C., & Tanimoto, N. (2020). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Scientific Reports, 10(1), 1-13. [Link]

-

Ellis-Davies, G. C. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 58(6-7), 739-746. [Link]

-

Kavita, K., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]

-

Kavita, K., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

Meng, X., Chen, X., Fu, Y., & Guo, Q. (2008). Photolysis of Caged Compounds and Its Applications to Chemical Biology. Progress in Chemistry, 20(12), 2034-2044. [Link]

-

Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

-

Trigo, F., & Papageorgiou, G. (2023). Photostimulation for optogenetics or uncaging. protocols.io. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

-

ResearchGate. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

-

Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1993). Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. [Link]

-

Ellis-Davies, G. C. R. (2017). Useful caged compounds for cell physiology. Accounts of chemical research, 51(2), 367-375. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Stein, I. S., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 67-85). Humana Press, New York, NY. [Link]

-

Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb-prot094403. [Link]

-

Specht, A., & Goeldner, M. (2007). A new synthesis of caged GABA compounds for studying GABAA receptors. Bioorganic & medicinal chemistry letters, 17(2), 527-530. [Link]

-

ResearchGate. Summary of the properties of caged glutamates. [Link]

-

Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2013). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments, (80), e52038. [Link]

-

Femtonics. (n.d.). Caged Neurotransmitters. [Link]

-

Passalacqua, M., Russell, C. S., & Andrade, J. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS chemical neuroscience, 10(12), 4780-4787. [Link]

-

Kormos, A., et al. (2022). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. Journal of the American Chemical Society, 144(42), 19349-19360. [Link]

-

Pal, A., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 115. [Link]

-

ResearchGate. (2009). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. [Link]

-

Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

-

ResearchGate. (2009). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. [Link]

-

Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology-Paris, 105(1-3), 28-34. [Link]

-

Noguchi, J., Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of physiology, Paris, 105(1), 28-34. [Link]

-

Olson, J. P., Kwon, H. B., Takasaki, K., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]

-

Sabatini Lab. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optopharmacology [hellobio.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MNI-caged-L-glutamate | Glutamate Receptor Compounds: R&D Systems [rndsystems.com]

- 10. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photostimulation for optogenetics or uncaging [protocols.io]

- 19. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Optically selective two-photon uncaging of glutamate at 900 nm | SABATINI LAB [sabatini.hms.harvard.edu]

The Application of (2-Nitrophenyl)propoxycarbonyl-Caged Morpholinos for Light-Activated Gene Silencing: A Technical Guide

This guide provides an in-depth technical overview of the use of morpholinos caged with a (2-nitrophenyl)propoxycarbonyl (NPPOC) group for the light-activated, spatiotemporal control of gene expression. The principles and protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in advanced molecular biology and genetic research.

Introduction: Precision in Gene Silencing